molecular formula C9H7NO6 B3056527 6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester CAS No. 721-00-6

6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester

Cat. No.: B3056527
CAS No.: 721-00-6
M. Wt: 225.15 g/mol
InChI Key: OYWDFLIPTKVKKY-UHFFFAOYSA-N
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Description

6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester is an organic compound with the molecular formula C9H7NO6. It is a derivative of 1,3-benzodioxole, a bicyclic compound containing a benzene ring fused with a dioxole ring. The nitro group at the 6-position and the carboxylic acid methyl ester group at the 5-position make this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester typically involves the nitration of 1,3-benzodioxole-5-carboxylic acid methyl ester. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: 6-Amino-1,3-benzodioxole-5-carboxylic acid methyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 6-Nitro-1,3-benzodioxole-5-carboxylic acid.

Scientific Research Applications

6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes, modulating biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole-5-carboxylic acid methyl ester: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Nitro-1,3-benzodioxole-5-carboxylic acid: The carboxylic acid form of the compound, which has different solubility and reactivity properties.

    6-Nitrobenzo[d][1,3]dioxole-5-carbaldehyde: Contains an aldehyde group instead of the ester group, leading to different chemical behavior.

Uniqueness

6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester is unique due to the presence of both the nitro group and the ester group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

721-00-6

Molecular Formula

C9H7NO6

Molecular Weight

225.15 g/mol

IUPAC Name

methyl 6-nitro-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C9H7NO6/c1-14-9(11)5-2-7-8(16-4-15-7)3-6(5)10(12)13/h2-3H,4H2,1H3

InChI Key

OYWDFLIPTKVKKY-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCO2

Canonical SMILES

COC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCO2

721-00-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 1,3-benzodioxole-5-carboxylate (9.3 g, 51 mmol) acetic acid (25 mL) and fuming nitric acid (50 mL) was stirred approximately 15 minutes and then poured into ice-water (600 mL). The mixture was allowed to stand 1 hour in an ice-bath and the solids were collected, stirred with water and recollected to give methyl 6-nitro-1,3-benzodioxole-5-carboxylate.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
600 mL
Type
solvent
Reaction Step Two

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